molecular formula C21H32N2O4 B2503680 tert-butyl 6-((tert-butoxycarbonyl)amino)-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2411637-27-7

tert-butyl 6-((tert-butoxycarbonyl)amino)-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2503680
CAS RN: 2411637-27-7
M. Wt: 376.497
InChI Key: UTHSYWJJLXDYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl 6-((tert-butoxycarbonyl)amino)-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group can generally be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of similar compounds often involves the use of coupling reagents .


Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection is a common step in the synthesis of peptides .

Scientific Research Applications

Synthesis and Utilization

  • This compound is used in the tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases, demonstrating its utility in amide and ester formation with N-protected amino acids (Saito & Takahata, 2009).
  • It acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, facilitating chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).

Application in Organic Synthesis

  • The compound is used in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating its role in palladium-catalyzed Buchwald–Hartwig coupling reactions. This has implications for the synthesis of potential anticancer agents (Nowak et al., 2015).
  • It has been utilized in the synthesis of functionalized amino acid derivatives, indicating its role in designing new pharmacophores for anticancer agents (Kumar et al., 2009).

Chemical Transformations and Reactions

  • The compound is involved in amidomercuration-cyclization reactions, where it undergoes cyclization to form various tetrahydroquinolines, showcasing its versatility in organic transformations (Berger & Kerly, 1993).
  • In the field of glycochemistry, it has been used in the synthesis of glycuronamides of amino acids, leading to the creation of neoglycoconjugates for immunochemical studies (Chernyak et al., 1991).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in the synthesis of peptides, the Boc group would protect the amine during synthesis and then be removed to allow the amine to react .

Future Directions

The use of Boc-protected amino acids and similar compounds is a well-established practice in peptide synthesis . Future research may focus on developing more efficient synthesis methods, exploring new applications, or studying the properties of the resulting peptides.

properties

IUPAC Name

tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-19(2,3)26-17(24)22-15-9-10-16-14(13-15)11-12-23(21(16,7)8)18(25)27-20(4,5)6/h9-10,13H,11-12H2,1-8H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSYWJJLXDYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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